molecular formula C19H20ClN3O2 B14145780 N-[1-(4-Chloro-phenyl)-eth-(Z)-ylidene-hydrazinocarbonylmethyl]-3-phenyl-propionamide

N-[1-(4-Chloro-phenyl)-eth-(Z)-ylidene-hydrazinocarbonylmethyl]-3-phenyl-propionamide

Cat. No.: B14145780
M. Wt: 357.8 g/mol
InChI Key: KUHBEFQDFRNXNN-HMAPJEAMSA-N
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Description

N-[2-[(2Z)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl]-2-oxoethyl]-3-phenylpropanamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a hydrazone linkage and a chlorophenyl group, which contribute to its unique chemical properties and potential biological activities.

Properties

Molecular Formula

C19H20ClN3O2

Molecular Weight

357.8 g/mol

IUPAC Name

N-[2-[(2Z)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl]-2-oxoethyl]-3-phenylpropanamide

InChI

InChI=1S/C19H20ClN3O2/c1-14(16-8-10-17(20)11-9-16)22-23-19(25)13-21-18(24)12-7-15-5-3-2-4-6-15/h2-6,8-11H,7,12-13H2,1H3,(H,21,24)(H,23,25)/b22-14-

InChI Key

KUHBEFQDFRNXNN-HMAPJEAMSA-N

Isomeric SMILES

C/C(=N/NC(=O)CNC(=O)CCC1=CC=CC=C1)/C2=CC=C(C=C2)Cl

Canonical SMILES

CC(=NNC(=O)CNC(=O)CCC1=CC=CC=C1)C2=CC=C(C=C2)Cl

solubility

1.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(2Z)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl]-2-oxoethyl]-3-phenylpropanamide typically involves the condensation of a hydrazine derivative with an aldehyde or ketone. One common method includes the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 3-phenylpropanoic acid chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(2Z)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl]-2-oxoethyl]-3-phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to a hydrazine group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

N-[2-[(2Z)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl]-2-oxoethyl]-3-phenylpropanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-[(2Z)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl]-2-oxoethyl]-3-phenylpropanamide involves its interaction with specific molecular targets. The hydrazone linkage can form reversible covalent bonds with enzyme active sites, inhibiting their activity. Additionally, the chlorophenyl group can enhance the compound’s binding affinity to hydrophobic pockets within proteins, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[(2Z)-2-[1-(4-fluorophenyl)ethylidene]hydrazinyl]-2-oxoethyl]-3-phenylpropanamide
  • N-[2-[(2Z)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-2-oxoethyl]-3-phenylpropanamide
  • N-[2-[(2Z)-2-[1-(4-methylphenyl)ethylidene]hydrazinyl]-2-oxoethyl]-3-phenylpropanamide

Uniqueness

N-[2-[(2Z)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl]-2-oxoethyl]-3-phenylpropanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group enhances its hydrophobic interactions and potential binding affinity to biological targets, making it a valuable compound for various research applications .

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